![molecular formula C15H14N4O3S3 B2988143 2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester CAS No. 690646-90-3](/img/structure/B2988143.png)

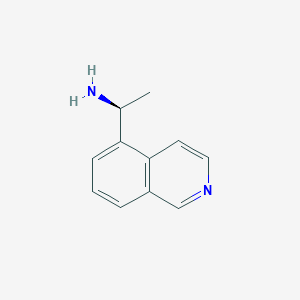

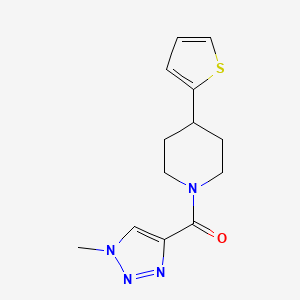

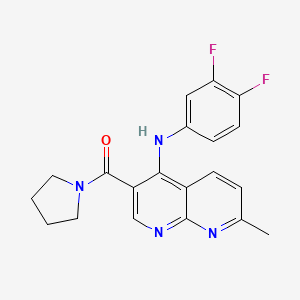

2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester

Vue d'ensemble

Description

Synthesis Analysis

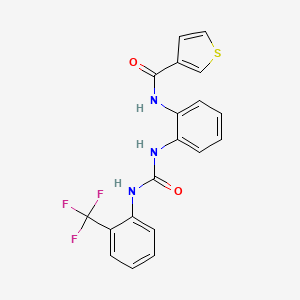

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the thiophene rings, and the formation of the ester group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectroscopy . The presence of the various functional groups would give characteristic signals in these spectra.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar amine and ester groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Corrosion Inhibition

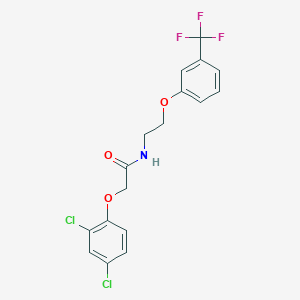

Thiophene derivatives, including SMR000077549, have been studied as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in industrial applications. Researchers investigate their effectiveness in preventing metal degradation in aggressive environments, such as acidic solutions or saline conditions. By forming a protective layer on metal surfaces, these compounds contribute to the longevity and reliability of materials used in infrastructure, pipelines, and machinery .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. SMR000077549 and similar compounds are utilized in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Their unique electronic properties, such as charge transport and energy levels, make them suitable for constructing efficient and flexible electronic components. Researchers explore their applications in displays, sensors, and wearable technology .

Pharmacological Properties

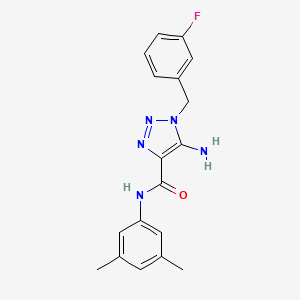

Thiophene derivatives exhibit diverse pharmacological activities. SMR000077549, with its specific structure, may possess properties relevant to drug development. For instance:

- Anti-inflammatory : Some thiophene-containing drugs act as anti-inflammatory agents, potentially mitigating inflammatory responses in various diseases .

- Anticancer : Researchers investigate the potential of thiophene-based compounds as anticancer agents. Although specific studies on SMR000077549 are scarce, its structural features suggest it could be explored further for its cytotoxic effects on cancer cells .

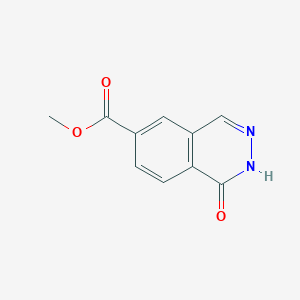

Materials Science and Organic Photovoltaics

Thiophene derivatives contribute to materials science. They are used in the design of organic semiconductors for solar cells (organic photovoltaics). Researchers study their electronic properties, charge mobility, and stability to enhance the efficiency of solar energy conversion. SMR000077549 may find applications in improving the performance of organic solar cells .

Polymer Chemistry and Heavy Oil Recovery

In polymer chemistry, thiophene derivatives enhance the properties of polymers. Researchers have investigated their use as additives in polymer formulations. For example:

- Heavy Oil Recovery : Polymers containing thiophene moieties have been studied for enhanced heavy oil recovery in oil fields. These polymers improve oil viscosity and facilitate extraction from reservoirs. Field trials in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields .

Agricultural and Agrochemical Applications

Thiophene derivatives have potential applications in agriculture. Researchers explore their use as agrochemicals, including fungicides and insecticides. SMR000077549’s structure may contribute to its effectiveness in protecting crops from pests and diseases .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-thiophen-2-yl-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S3/c1-2-22-14(21)12-9(10-4-3-5-23-10)6-24-13(12)18-11(20)7-25-15-16-8-17-19-15/h3-6,8H,2,7H2,1H3,(H,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKDQGNFXYQKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)

![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)

![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)